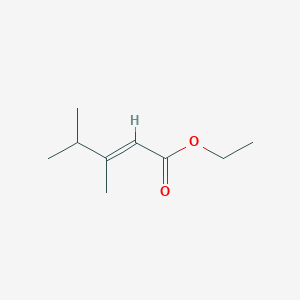

Ethyl 3,4-dimethylpent-2-enoate

Cat. No. B3012925

Key on ui cas rn:

21016-44-4

M. Wt: 156.22 g/mol

InChI Key: UQNNNILWTLCUDU-VURMDHGXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04350638

Procedure details

The 3,4-dimethyl-2-pentenoyl chloride (IX) utilized in the procedures of the present invention may be readily prepared from 3-methyl-2-butanone (XII) utilizing the Wittig reaction. In this procedure triethylphosphonoacetate is added to a suspension of sodium hydride in diglyme in an inert atmosphere at a temperature of between -10° C. and 5° C., suitably about 0° C. The mixture is stirred, suitably for about half an hour, to ensure formation of the Wittig reagent and the ketone (XII) added slowly thereto. There is utilized approximately 100% molar excess of the triethylphosphonoacetate with respect to the ketone (XII). The reaction is completed by allowing the reaction mixture to equilibrate with room temperature after completion of the addition, and remaining at ambient temperature from between 2 to 5 hours. The mixture is then recooled and carefully quenched with a large excess of water and the reaction product extracted therefrom with a reaction inert water insoluble organic solvent, suitably ether and the thus produced ethyl 3,4-dimethyl-2-pentenoate (XI) isolated from the ethereal extract in the usual manner.

Name

3,4-dimethyl-2-pentenoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

triethylphosphonoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Wittig reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

triethylphosphonoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4](Cl)=[O:5].C[CH:11](C)[C:12](=[O:14])C.[H-].[Na+]>COCCOCCOC>[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4]([O:14][CH2:12][CH3:11])=[O:5] |f:2.3|

|

Inputs

Step One

|

Name

|

3,4-dimethyl-2-pentenoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CC(=O)Cl)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)C

|

Step Three

[Compound]

|

Name

|

triethylphosphonoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Four

[Compound]

|

Name

|

Wittig reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)C

|

Step Six

[Compound]

|

Name

|

triethylphosphonoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred, suitably for about half an hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the Wittig reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to equilibrate with room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remaining at ambient temperature from between 2 to 5 hours

|

|

Duration

|

3.5 (± 1.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

carefully quenched with a large excess of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the reaction product extracted

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CC(=O)OCC)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04350638

Procedure details

The 3,4-dimethyl-2-pentenoyl chloride (IX) utilized in the procedures of the present invention may be readily prepared from 3-methyl-2-butanone (XII) utilizing the Wittig reaction. In this procedure triethylphosphonoacetate is added to a suspension of sodium hydride in diglyme in an inert atmosphere at a temperature of between -10° C. and 5° C., suitably about 0° C. The mixture is stirred, suitably for about half an hour, to ensure formation of the Wittig reagent and the ketone (XII) added slowly thereto. There is utilized approximately 100% molar excess of the triethylphosphonoacetate with respect to the ketone (XII). The reaction is completed by allowing the reaction mixture to equilibrate with room temperature after completion of the addition, and remaining at ambient temperature from between 2 to 5 hours. The mixture is then recooled and carefully quenched with a large excess of water and the reaction product extracted therefrom with a reaction inert water insoluble organic solvent, suitably ether and the thus produced ethyl 3,4-dimethyl-2-pentenoate (XI) isolated from the ethereal extract in the usual manner.

Name

3,4-dimethyl-2-pentenoyl chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

triethylphosphonoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

Wittig reagent

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

triethylphosphonoacetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4](Cl)=[O:5].C[CH:11](C)[C:12](=[O:14])C.[H-].[Na+]>COCCOCCOC>[CH3:1][C:2]([CH:7]([CH3:9])[CH3:8])=[CH:3][C:4]([O:14][CH2:12][CH3:11])=[O:5] |f:2.3|

|

Inputs

Step One

|

Name

|

3,4-dimethyl-2-pentenoyl chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CC(=O)Cl)C(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)C

|

Step Three

[Compound]

|

Name

|

triethylphosphonoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOCCOC

|

Step Four

[Compound]

|

Name

|

Wittig reagent

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)C

|

Step Six

[Compound]

|

Name

|

triethylphosphonoacetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(C)=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred, suitably for about half an hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the Wittig reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to equilibrate with room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after completion of the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

remaining at ambient temperature from between 2 to 5 hours

|

|

Duration

|

3.5 (± 1.5) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

carefully quenched with a large excess of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the reaction product extracted

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CC(=O)OCC)C(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |